6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
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Description
The compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to participate in various chemical reactions and can be synthesized through different methods, often involving condensation processes and cyclization reactions .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 6-(4-amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione, was achieved using a microwave-induced cyclocondensation reaction with cerium ammonium nitrate (CAN) as a catalyst, yielding a 60% success rate . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing nitrogen atoms. The title compound from one of the studies, 6-Amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate, consists of two molecules of the pyrimidine derivative and a molecule of water, forming a one-dimensional hydrogen-bonded chain in the crystal structure . This indicates that the compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" may also exhibit hydrogen bonding capabilities, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives are reactive and can undergo various chemical transformations. For example, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present on the amino acid derivatives . These reactions are indicative of the potential reactivity of the compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" in forming new heterocyclic systems or engaging in condensation processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. The presence of amino groups, for instance, can enhance the solubility in water and contribute to the formation of hydrogen bonds, as seen in the hemihydrate form of a related compound . The reactivity of these compounds with other chemicals, such as amino acids or sulfur-containing reagents, can lead to the formation of new derivatives with potentially different physical and chemical properties . The exact properties of "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the studies.
Scientific Research Applications
Novel Pyrimido[4,5-d]Pyrimidine Derivatives Hamama et al. (2012) investigated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. The study provides insights into the construction of these derivatives, which could be significant in various chemical and pharmaceutical applications (Hamama et al., 2012).
Optical and Nonlinear Optical Applications Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives involving 6-amino-1,3-dimethylpyrimidine-2,-4(1H, 3H)-dione. The study focused on their antimicrobial, photoluminescence properties, and potential in nonlinear optical device fabrications, indicating the compound's relevance in advanced material science (Mohan et al., 2020).
Synthesis of Dihydropyrimidine Derivatives Udayakumar et al. (2017) reported the synthesis of various dihydropyrimidine-2,4(1H,3H)-dione derivatives, starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor. Their study opens up potential avenues in the synthesis of novel compounds with potential applications in medicinal chemistry (Udayakumar et al., 2017).
Synthesis of Pyrido[2,3-d]Pyrimidine Derivatives Girreser et al. (2004) explored the synthesis of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyluracil. This study contributes to the understanding of functionalization in pyrido[2,3-d]pyrimidine derivatives, which is significant for developing pharmacologically active compounds (Girreser et al., 2004).
properties
IUPAC Name |
6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQVAUSXCWYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362814 |
Source
|
Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201866 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
54052-76-5 |
Source
|
Record name | 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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